molecular formula C19H20ClFN2O2 B5437812 1-[(4-chloro-2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine

1-[(4-chloro-2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine

Cat. No. B5437812
M. Wt: 362.8 g/mol
InChI Key: BCVLIXHDZWEWIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chloro-2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine, commonly known as CFMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFMP belongs to the class of piperazine derivatives and has been shown to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of CFMP is not fully understood. However, it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor. CFMP has also been shown to modulate the activity of several neurotransmitters, including GABA and glutamate.
Biochemical and Physiological Effects:
CFMP has been shown to produce several biochemical and physiological effects. It has been reported to increase the levels of several neurotransmitters, including serotonin, norepinephrine, and dopamine. CFMP has also been shown to reduce the activity of the HPA axis, leading to a decrease in stress and anxiety levels.

Advantages and Limitations for Lab Experiments

One of the major advantages of CFMP is its high selectivity and potency. It has been shown to exhibit a high affinity for the target receptors, leading to a more specific and effective therapeutic response. However, one of the limitations of CFMP is its potential for toxicity. Further studies are required to determine the optimal dosage and safety profile of CFMP.

Future Directions

Several future directions can be explored in the field of CFMP research. One of the potential areas of research is the development of CFMP derivatives with improved pharmacological properties. Additionally, further studies are required to determine the long-term safety and efficacy of CFMP in various therapeutic applications. The potential use of CFMP in the treatment of neurological and psychiatric disorders also warrants further investigation.

Synthesis Methods

The synthesis of CFMP involves the reaction of 4-chloro-2-fluoroacetophenone with 4-methoxyphenylpiperazine in the presence of a catalyst. The reaction takes place under controlled conditions, and the resulting product is purified using chromatographic techniques.

Scientific Research Applications

CFMP has been extensively studied for its potential therapeutic applications. Several studies have reported its activity as an antidepressant, anxiolytic, and antipsychotic agent. CFMP has also been shown to exhibit potent analgesic and anti-inflammatory effects.

properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O2/c1-25-17-6-4-16(5-7-17)22-8-10-23(11-9-22)19(24)12-14-2-3-15(20)13-18(14)21/h2-7,13H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVLIXHDZWEWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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